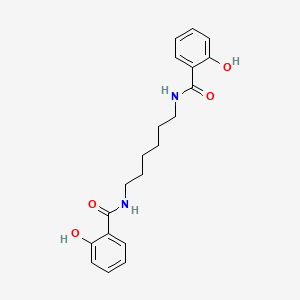

Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-

Description

Historical Context and Evolution of Benzamide (B126) Chemistry

The history of benzamide is intrinsically linked to the dawn of modern organic chemistry. A pivotal moment occurred in 1828 when German chemist Friedrich Wöhler synthesized urea (B33335) from inorganic reactants, demonstrating that organic compounds could be created in the laboratory and challenging the prevailing theory of vitalism. wikipedia.orgwikipedia.org This breakthrough opened the floodgates for the synthesis of other organic molecules. Shortly thereafter, Wöhler, in collaboration with Justus von Liebig, investigated bitter almond oil and its derivatives. hekint.org Their work on the "benzoyl radical" was foundational, and during these studies, they synthesized benzamide for the first time by reacting benzoyl chloride with ammonia. encyclopedia.com

The fundamental method for creating an amide bond involves the reaction of a carboxylic acid or its activated derivative with an amine. researchgate.net Early methods often relied on the use of acid halides (like benzoyl chloride), which react readily with amines to form amides. Over the decades, the repertoire of amide synthesis methods has expanded dramatically. Key developments include:

The Beckmann Rearrangement: An acid-catalyzed reaction that converts an oxime into an amide, providing an alternative route to these structures. nih.gov

Coupling Reagents: The development of reagents like carbodiimides (e.g., DCC, EDCI) and uronium salts (e.g., HATU, HBTU) allowed for the direct, mild, and efficient formation of amide bonds from carboxylic acids and amines, becoming a cornerstone of peptide synthesis.

Catalytic Methods: More recent research has focused on developing catalytic processes for amide formation to improve atom economy and sustainability. This includes oxidative amidation and the use of visible-light photoredox catalysis, which provide novel pathways for constructing the amide linkage under mild conditions. nih.govresearchgate.net

This evolution from harsh, stoichiometric reactions to sophisticated, catalytic strategies reflects the broader progress in synthetic organic chemistry and underscores the enduring importance of the amide bond in pharmaceuticals, materials, and biological chemistry. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net

Current Research Landscape and Significance of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-)

Specific academic research focusing exclusively on Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) is limited in publicly accessible scientific literature. Its properties are cataloged in chemical databases, but detailed studies on its synthesis, reactivity, or applications are not widely reported. However, the significance of the compound can be inferred by examining the research landscape for its key structural motifs.

The molecule's structure suggests two primary areas of potential research interest: its role as a flexible bis-benzamide and its function as a metal-chelating agent. Bis-benzamide scaffolds are actively investigated in medicinal chemistry as probes for protein-protein interactions. encyclopedia.com The flexible hexanediyl linker could allow the two benzamide heads to adopt various spatial orientations, potentially enabling them to bind to complementary sites on a biological target like an enzyme or receptor.

Furthermore, the presence of the 2-hydroxybenzamide (salicylamide) groups is highly significant. This motif is a well-known bidentate chelon, capable of binding metal ions through the hydroxyl oxygen and the amide oxygen. Bidentate and polydentate ligands are crucial in coordination chemistry and have applications ranging from catalysis to the development of therapeutic agents. For instance, related N,N'-bis(salicylidene)-based Schiff base compounds are extensively studied for their ability to form stable complexes with a variety of metal ions, including iron, copper, and zinc, leading to complexes with interesting cytotoxic or catalytic properties. google.com Therefore, the potential of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) as a flexible, tetradentate ligand for metal ions represents a significant, albeit underexplored, area of its chemical identity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O4 |

| Molecular Weight | 356.42 g/mol |

| CAS Number | 23642-12-8 |

| IUPAC Name | 2-hydroxy-N-[6-[(2-hydroxybenzoyl)amino]hexyl]benzamide |

| Monoisotopic Mass | 356.1736 Da |

Position within the Broader Field of Bis-amide Compounds

Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) is classified as a bis-amide, a molecule containing two amide functional groups. Its structure can be deconstructed into three key components that define its position within this class:

Amide Heads: The terminal groups are 2-hydroxybenzamide moieties. The benzamide group itself is a common pharmacophore found in a wide range of biologically active compounds, including antimicrobial, anticancer, and enzyme inhibitory agents. nih.gov The ortho-hydroxy group adds a critical feature, introducing the capacity for intramolecular hydrogen bonding and, most importantly, the ability to chelate metal ions.

Linker Chain: The two amide groups are connected by a 1,6-hexanediyl (hexamethylene) chain. In the field of bis-ligands and multi-target drugs, the linker's nature is a critical design element. The six-carbon chain provides significant conformational flexibility, allowing the two terminal aromatic groups to rotate and position themselves independently. This flexibility can be advantageous for binding to biological macromolecules, where it allows the molecule to adapt to the topology of a binding site. msu.edu Structure-activity relationship studies on other bis-amides and related bis-amidines have shown that linker length directly influences biological activity. nih.gov

Symmetry: The molecule is symmetrical, which can simplify its synthesis, typically involving the reaction of two equivalents of a salicylic (B10762653) acid derivative with one equivalent of 1,6-hexanediamine (B7767898). msu.edu

Collectively, these features position Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) as a flexible, symmetrical bis-benzamide with potential applications as a chelating agent. Unlike rigid bis-amides where the linker holds the amide groups in a fixed orientation, the hexamethylene spacer allows this compound to act as a versatile ligand, capable of wrapping around a single metal center or potentially bridging two. wikipedia.org

Defining Key Research Paradigms and Theoretical Frameworks

The study of a compound like Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) in an academic setting would be guided by several established research paradigms, primarily drawn from medicinal and coordination chemistry.

Structure-Activity Relationship (SAR): This is a foundational paradigm in drug discovery and materials science. For this molecule, an SAR study would involve synthesizing a library of analogues where structural features are systematically varied to understand their impact on a specific property (e.g., biological activity or metal binding affinity). encyclopedia.com Modifications could include:

Altering the length of the alkyl linker (e.g., changing from hexanediyl to butanediyl or octanediyl) to probe the optimal distance and flexibility for a given interaction.

Changing the substitution pattern on the benzene (B151609) rings (e.g., moving the hydroxy group from the 2-position to the 3- or 4-position) to assess the importance of the ortho-hydroxy group for chelation or hydrogen bonding. researchgate.net

Adding other substituents (e.g., chloro, nitro, or methoxy (B1213986) groups) to the rings to modulate electronic properties and lipophilicity.

Rational and Computer-Aided Design: Modern research heavily relies on computational tools to predict molecular behavior and guide experimental work. For this compound, molecular docking could be used to simulate its interaction with the active site of a target enzyme or receptor. rsc.org These in silico studies can help prioritize which analogues to synthesize and test, saving time and resources. Density Functional Theory (DFT) calculations could be used to predict its geometry, electronic structure, and the stability of its potential metal complexes.

Coordination Chemistry Frameworks: To investigate its potential as a chelating agent, research would be framed by the principles of coordination chemistry. This would involve synthesizing its metal complexes and characterizing them using techniques like X-ray crystallography to determine the precise binding mode. google.com Key theoretical parameters, such as stability constants, would be measured to quantify its affinity for different metal ions, providing a thermodynamic basis for its chelating ability.

These paradigms provide a systematic and theory-driven approach to elucidating the potential functions and applications of novel chemical structures like Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-).

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-[6-[(2-hydroxybenzoyl)amino]hexyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c23-17-11-5-3-9-15(17)19(25)21-13-7-1-2-8-14-22-20(26)16-10-4-6-12-18(16)24/h3-6,9-12,23-24H,1-2,7-8,13-14H2,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZUFIIUHYDLDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCCCCNC(=O)C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173893 | |

| Record name | Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20073-95-4 | |

| Record name | Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Benzamide, N,n 1,6 Hexanediylbis 2 Hydroxy

Advanced Synthetic Pathways for the Bis-amide Core

The formation of the N,N'-1,6-hexanediylbis(benzamide) backbone is a critical step. While traditional methods involving the acylation of 1,6-hexanediamine (B7767898) with an activated carboxylic acid derivative are common, advanced methodologies offer improvements in efficiency, yield, and environmental impact.

The most direct pathway involves the condensation of a salicylic (B10762653) acid derivative with 1,6-hexanediamine. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) can be employed. ucl.ac.uk However, these stoichiometric reagents generate significant chemical waste, which is a notable drawback. ucl.ac.uk

More advanced and greener alternatives focus on catalytic direct amidation. This approach avoids the need for stoichiometric activating agents. One such method employs boronic acids as catalysts, which facilitate the reaction between the carboxylic acid and amine, typically under azeotropic conditions to remove the water by-product. researchgate.net This enhances the reaction's efficiency and atom economy.

Enzymatic synthesis represents another frontier in amide bond formation. nih.gov Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), can mediate the direct amidation of carboxylic acids and amines in non-conventional, green solvents like cyclopentyl methyl ether. nih.gov These reactions proceed under mild conditions with high selectivity, minimizing by-product formation and simplifying purification. nih.gov

Multicomponent reactions, such as the Ugi reaction, offer a one-pot procedure for constructing complex amide structures and have been applied to the synthesis of bis-amides, demonstrating the potential for rapid and efficient assembly of the core structure under mild conditions. researchgate.net

Table 1: Comparison of Synthetic Pathways for the Bis-amide Core

| Method | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Stoichiometric Coupling | EDC, HATU, T3P | Anhydrous organic solvents (DMF, DCM), Room temperature | High yields, reliable | Poor atom economy, significant waste generation ucl.ac.uk |

| Catalytic Direct Amidation | Boronic acids, ZrCl₄ | High temperature, azeotropic water removal, or ultrasonic irradiation researchgate.netresearchgate.net | Improved atom economy, catalytic process researchgate.net | Often requires high temperatures or specific equipment |

| Enzymatic Synthesis | Lipases (e.g., CALB) | Mild temperature, green solvents (e.g., CPME) nih.gov | High selectivity, environmentally benign, mild conditions nih.gov | Enzyme cost and stability, slower reaction rates |

| Multicomponent Reactions | Isocyanide (for Ugi reaction) | One-pot, mild conditions (e.g., ethanol (B145695) at room temp.) researchgate.net | High efficiency, rapid assembly researchgate.net | May require more complex starting materials |

Strategies for Selective Hydroxylation at the 2-Position of Benzamide (B126) Moieties

Achieving the precise placement of hydroxyl groups at the 2-position (ortho-position) of both benzamide rings is a key challenge. The primary strategies involve either using a starting material that already contains the hydroxyl group or introducing it onto the pre-formed bis-benzamide scaffold.

Post-Synthesis C-H Hydroxylation: An advanced alternative is the direct hydroxylation of the non-hydroxylated precursor, Benzamide, N,N'-1,6-hexanediylbis-. nih.gov This is achieved through transition-metal-catalyzed C-H activation. The inherent directing capacity of the amide group can be exploited to guide a catalyst to the ortho-C-H bond. Copper- and palladium-catalyzed reactions have been successfully employed for the ortho-hydroxylation of benzamide derivatives. researchgate.net These reactions typically require a specific ligand, an oxidizing agent, and carefully controlled conditions to achieve high regioselectivity and yield. researchgate.net This method avoids protecting group chemistry but requires specialized catalysts and optimization to prevent side reactions.

Table 2: Comparison of Hydroxylation Strategies

| Strategy | Starting Material | Key Transformation | Advantages | Challenges |

|---|---|---|---|---|

| From Pre-Hydroxylated Precursor | Salicylic acid or its derivative | Amide bond formation | Direct incorporation of -OH group, fewer overall steps | Potential interference from the phenolic -OH group, may require protection/deprotection |

| Post-Synthesis Hydroxylation | Benzamide, N,N'-1,6-hexanediylbis- | Directed ortho-C–H activation researchgate.net | High regioselectivity, avoids protecting groups | Requires expensive transition metal catalysts, harsh oxidants, and careful optimization researchgate.netresearchgate.net |

Catalytic Approaches in the Synthesis of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-)

Catalysis is pivotal for developing efficient and sustainable synthetic routes to the target compound. Catalytic methods are applied to both the amide bond formation and the hydroxylation steps, offering significant advantages over stoichiometric processes. ucl.ac.ukresearchgate.net

For the formation of the bis-amide core, several catalytic systems are effective:

Boronic Acid Catalysis: Simple boronic acids can catalyze the direct condensation of carboxylic acids and amines at elevated temperatures, promoting dehydration. researchgate.net

Zirconium Catalysis: Lewis acidic catalysts like Zirconium(IV) chloride (ZrCl₄), potentially immobilized on a solid support like diatomite earth, can effectively promote amidation, with the reaction rate sometimes enhanced by ultrasonic irradiation. researchgate.net

Biocatalysis: Enzymes such as lipases provide a highly selective and green catalytic route to amide bonds under very mild reaction conditions. nih.gov

Ionic Liquid Catalysis: Certain Brønsted-acidic ionic liquids can serve as recyclable, dual acid-base catalysts, activating both the amine and carboxylic acid components to facilitate their condensation. oiccpress.comresearchgate.netoiccpress.com

For the selective hydroxylation step via C-H activation, transition metal catalysis is the state-of-the-art approach:

Copper and Palladium Catalysis: These metal complexes are known to catalyze the ortho-hydroxylation of benzamides, where the amide carbonyl oxygen acts as a directing group, positioning the metal catalyst in proximity to the C-H bond at the 2-position for selective oxidation. researchgate.net

Green Chemistry Principles Applied to its Synthesis

The application of green chemistry principles is essential for modern synthetic route design, aiming to reduce environmental impact and improve safety and efficiency.

Use of Catalysts: The shift from stoichiometric coupling reagents to catalytic systems for amide bond formation is a core green principle, as it dramatically reduces waste. ucl.ac.ukresearchgate.net The 9th principle of green chemistry explicitly promotes the use of catalysts over stoichiometric reagents. ucl.ac.uk

Atom Economy: Direct catalytic amidation, where a molecule of water is the only by-product, has a much higher atom economy than methods using coupling agents, which generate large amounts of urea (B33335) or other by-products.

Safer Solvents and Conditions: Enzymatic methods often utilize green solvents and operate at ambient temperatures, reducing energy consumption and avoiding the use of toxic, volatile organic compounds. nih.gov The use of ultrasound as an energy source can also lead to more energy-efficient processes. researchgate.net

Electrosynthesis: The use of electrochemistry is an emerging green technology that replaces chemical oxidants with electricity, a traceless reagent. rsc.org This could be applied to the hydroxylation step, providing a sustainable alternative to traditional oxidizing agents. researchgate.net

Synthetic Challenges and Future Innovations in Route Design

Despite advancements, the synthesis of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) presents several challenges that are driving future innovations.

Synthetic Challenges:

Regioselectivity: In the post-synthesis hydroxylation approach, achieving perfect di-hydroxylation at only the two ortho-positions while avoiding over-oxidation or hydroxylation at other positions remains a significant challenge. researchgate.netresearchgate.net

Harsh Conditions: Many transition-metal-catalyzed C-H activation reactions require high temperatures, strong oxidants, and expensive, air-sensitive catalysts and ligands, which can be difficult and costly to implement on a larger scale. researchgate.net

Purification: The symmetrical and relatively polar nature of the target molecule, coupled with its multiple hydrogen-bonding sites, can lead to low solubility in common organic solvents, complicating purification by standard techniques like column chromatography or recrystallization.

Future Innovations:

Novel Catalyst Development: Research is focused on creating more active, robust, and cheaper catalysts for both amidation and C-H hydroxylation, particularly those based on earth-abundant metals.

Photo- and Electrocatalysis: The use of light (photocatalysis) or electricity (electrosynthesis) to drive the hydroxylation reaction offers a promising green and mild alternative to conventional methods that rely on chemical oxidants. researchgate.netrsc.org

Continuous Flow Synthesis: Transferring the synthesis to a continuous flow reactor could offer superior control over reaction parameters (temperature, pressure, reaction time), improve safety, and facilitate easier scaling from the lab to industrial production.

Biocatalytic C-H Oxidation: The development of enzymes capable of performing selective aromatic hydroxylation could provide an exceptionally clean and efficient route for the final step of the synthesis, operating under environmentally benign aqueous conditions.

Advanced Spectroscopic and Structural Elucidation Techniques for Benzamide, N,n 1,6 Hexanediylbis 2 Hydroxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent structure of Benzamide (B126), N,N'-1,6-hexanediylbis(2-hydroxy-) in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to assign every proton and carbon atom in the molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The spectrum can be divided into distinct regions: the aromatic region, where protons on the benzene (B151609) rings appear; the aliphatic region, corresponding to the protons of the hexanediyl linker; and signals for the labile amide (N-H) and hydroxyl (O-H) protons. The chemical shifts are influenced by shielding and deshielding effects from nearby functional groups. For instance, the aromatic protons ortho to the hydroxyl and carbonyl groups will have characteristic shifts. Spin-spin coupling between adjacent protons results in specific splitting patterns, which helps to establish the connectivity of the atoms.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's symmetry, the number of observed signals is half the total number of carbon atoms. The spectrum will show characteristic signals for the carbonyl carbons (C=O), aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the hexamethylene chain.

Advanced two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to confirm these assignments. COSY spectra reveal proton-proton coupling correlations, allowing for the mapping of the entire spin system within the hexanediyl chain and the aromatic rings. HSQC correlates directly bonded proton and carbon atoms, providing unambiguous C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) Predicted values are based on structure-property relationships and data from similar compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.8 - 8.0 | 115 - 135 |

| Amide N-H | ~8.5 (broad) | - |

| Hydroxyl O-H | >10.0 (broad) | - |

| -CH₂- (adjacent to N) | 3.2 - 3.4 | ~40 |

| -CH₂- (chain) | 1.3 - 1.7 | 26 - 30 |

| C=O (Amide) | - | ~170 |

| C-O (Aromatic) | - | ~160 |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. libretexts.org These techniques are complementary and are used to identify key structural motifs and study conformational details. libretexts.org

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. libretexts.org Key absorption bands for Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) include:

O-H Stretching: A very broad and strong band typically observed between 3200-2500 cm⁻¹, characteristic of the intramolecularly hydrogen-bonded hydroxyl group.

N-H Stretching: A moderate band appearing around 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the hexanediyl chain are observed just below 3000 cm⁻¹.

Amide I (C=O Stretching): A very strong and sharp absorption band typically found between 1630-1680 cm⁻¹, which is characteristic of the amide carbonyl group. researchgate.net

Amide II (N-H Bending and C-N Stretching): A strong band located between 1510-1570 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. While C=O stretching is also visible in Raman spectra, non-polar bonds like the C=C bonds in the aromatic rings and the C-C backbone of the alkyl chain often produce strong Raman signals. The combination of FTIR and Raman spectra allows for a more complete vibrational assignment. scispace.comresearchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-)

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | FTIR | 2500 - 3200 | Strong, Broad |

| N-H Stretch | FTIR | ~3300 | Medium |

| Aromatic C-H Stretch | FTIR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | FTIR, Raman | 2850 - 2960 | Strong |

| Amide I (C=O Stretch) | FTIR, Raman | 1640 - 1670 | Very Strong (FTIR) |

| Amide II (N-H Bend) | FTIR | 1520 - 1550 | Strong |

Mass Spectrometry Approaches for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a molecule and to gain structural information through fragmentation analysis. chemguide.co.uk For Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-), soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the intact molecular ion with minimal fragmentation. chromatographyonline.comdphen1.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), allowing for the unambiguous determination of the molecular formula (C₂₀H₂₄N₂O₄).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. libretexts.org Key fragmentation patterns would include:

Amide Bond Cleavage: Scission of the C-N bond of the amide group.

Alkyl Chain Fragmentation: Cleavage at various points along the hexanediyl linker, often leading to a series of ions separated by 14 Da (-CH₂-). whitman.edulibretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable 2-hydroxybenzoyl fragment.

A prominent peak in the MS/MS spectrum would likely correspond to the 2-hydroxybenzoyl cation (m/z 121) or the 2-hydroxybenzamide fragment (m/z 137).

Table 3: Expected Ions in the Mass Spectrum of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) (MW = 356.42 g/mol )

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₂₀H₂₅N₂O₄⁺ | 357.18 | Protonated Molecular Ion |

| [M+Na]⁺ | C₂₀H₂₄N₂O₄Na⁺ | 379.16 | Sodiated Molecular Ion |

| [M-H]⁻ | C₂₀H₂₃N₂O₄⁻ | 355.17 | Deprotonated Molecular Ion |

| Fragment | C₇H₅O₂⁺ | 121.03 | 2-Hydroxybenzoyl Cation |

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

For Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-), a crystal structure would elucidate several key features:

Conformation of the Hexanediyl Chain: The flexible hexamethylene linker can adopt various conformations (e.g., an extended all-trans conformation or a more folded gauche conformation), which is dictated by the crystal packing forces.

Planarity of Benzamide Groups: The geometry of the aromatic ring and the amide functional group can be precisely determined.

Analysis of crystal structures of similar molecules suggests that such compounds often form extended hydrogen-bonded sheets or chains. researchgate.netsemanticscholar.orgresearchgate.net

Table 4: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry operations that define the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | Accurate determination of all covalent bond distances and angles. |

| Torsion Angles | Defines the conformation of flexible parts of the molecule. |

Electron Microscopy Techniques for Morphological Characterization of Assemblies

While X-ray crystallography provides atomic-level detail of a single crystal, electron microscopy (EM) techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are essential for visualizing the morphology of larger-scale assemblies of molecules.

Due to its structure featuring hydrogen-bonding donor and acceptor groups and a flexible hydrophobic linker, Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) has the potential to self-assemble in certain solvents to form supramolecular structures like nanofibers, ribbons, vesicles, or gels.

Scanning Electron Microscopy (SEM): SEM would be used to study the surface morphology of the bulk or dried material. It can reveal the macroscopic structure of self-assembled gels or precipitated aggregates, providing information on their texture and three-dimensional organization with nanometer to micrometer resolution. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers higher resolution and is used to visualize the fine structure of individual self-assembled objects. chemrxiv.org A sample would be prepared by depositing a dilute solution of the compound onto a TEM grid and allowing the solvent to evaporate. TEM images could reveal the shape (e.g., fibrous, spherical), diameter, and length of any nanoscale assemblies formed by the molecule. Cryogenic TEM (cryo-TEM) could be employed to visualize these structures directly in their native solvated state, preventing artifacts that might arise from drying. nih.govresearchgate.net

These EM techniques are crucial for bridging the gap between the single-molecule structure and the functional properties of the material that arise from its collective organization.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) |

Theoretical and Computational Chemistry Studies of Benzamide, N,n 1,6 Hexanediylbis 2 Hydroxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. northwestern.edu These calculations solve the Schrödinger equation for a given molecular geometry to yield information about the energy and distribution of electrons.

Detailed research findings from quantum chemical calculations on molecules similar to Benzamide (B126), N,N'-1,6-hexanediylbis(2-hydroxy-) reveal the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the "frontier orbitals" that are primarily involved in chemical reactions. ucsb.eduwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-), the presence of electron-donating hydroxyl groups and electron-withdrawing carbonyl groups on the aromatic rings, as well as the amide linkages, would create a complex electronic landscape. Quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are useful for predicting where the molecule is susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations Below is a hypothetical table of electronic properties for Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) that could be obtained from quantum chemical calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.5 D | A significant dipole moment suggests a polar molecule with asymmetric charge distribution. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added, indicating its ability to act as an oxidizing agent. |

| Ionization Potential | 6.7 eV | Energy required to remove an electron, indicating its ability to act as a reducing agent. |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility of the 1,6-Hexanediyl Linker

MD simulations can provide a detailed picture of the conformational landscape of the 1,6-hexanediyl linker. acs.org By simulating the molecule's movements over nanoseconds or even microseconds, it is possible to observe the various shapes the linker can adopt, from fully extended (all-trans) conformations to more compact, folded structures containing gauche arrangements. researchgate.netacs.org The simulations can also reveal the energy barriers between these different conformations, providing insight into the flexibility of the linker. nih.gov This flexibility is crucial for understanding how the molecule might adapt its shape to bind to a biological target or participate in supramolecular assembly.

Table 2: Conformational States of the 1,6-Hexanediyl Linker This table illustrates the types of conformational data that can be extracted from MD simulations for the dihedral angles within the 1,6-hexanediyl linker.

| Dihedral Angle | Conformation | Approximate Population (%) | Description |

| C-C-C-C | Trans | 70% | The most stable, extended conformation. |

| C-C-C-C | Gauche (+) | 15% | A rotated conformation leading to a bend in the chain. |

| C-C-C-C | Gauche (-) | 15% | The mirror image of the gauche (+) conformation. |

Density Functional Theory (DFT) Applications in Understanding Molecular Interactions

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems. mdpi.com It is particularly well-suited for studying large molecules like Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) because it offers a good balance between accuracy and computational cost.

Furthermore, DFT can be used to model the interactions between two or more molecules of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-). This is crucial for understanding its behavior in the solid state or in solution, where intermolecular hydrogen bonding and π-π stacking between the aromatic rings would play a significant role. rsc.org

Table 3: DFT Analysis of Potential Hydrogen Bonds The following table presents hypothetical data from a DFT analysis of the intramolecular hydrogen bond in one of the 2-hydroxybenzamide units.

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Bond Angle (°) | Calculated Binding Energy (kcal/mol) |

| O-H···O=C | 1.85 | 165 | -7.5 |

Computational Modeling of Supramamolecular Assembly Mechanisms

The structure of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-), with its two functionalized ends separated by a flexible linker, makes it an excellent candidate for forming supramolecular assemblies. Computational modeling can be used to predict how these molecules might interact with each other to form larger, ordered structures. rsc.org

These models can range from detailed quantum mechanical calculations on small dimers to larger-scale molecular dynamics simulations of many molecules. By analyzing the intermolecular forces, particularly hydrogen bonding and π-π stacking, it is possible to predict the most likely modes of self-assembly. For example, molecules might arrange in a head-to-tail fashion to form long chains or fibers, or they might form sheet-like structures through lateral interactions. The flexible 1,6-hexanediyl linker would play a critical role in these assemblies, either by allowing the benzamide groups to align optimally for interaction or by creating specific turns or folds in the larger structure. Computational studies can help to understand the thermodynamic driving forces behind this self-assembly and predict the morphology of the resulting nanomaterials.

Table 4: Intermolecular Interaction Energies Driving Supramolecular Assembly This table provides a theoretical breakdown of the energies of different types of intermolecular interactions that could be calculated to model the self-assembly process.

| Interaction Type | Energy (kcal/mol) | Description |

| Intermolecular Hydrogen Bond (Amide-Amide) | -5 to -8 | Strong, directional interaction between the N-H of one molecule and the C=O of another. |

| Intermolecular Hydrogen Bond (Hydroxyl-Hydroxyl) | -4 to -7 | Interaction between the -OH groups of two different molecules. |

| π-π Stacking (Benzene Rings) | -2 to -4 | Weaker, non-directional attraction between the aromatic rings. |

| Van der Waals (Hexanediyl Linkers) | -1 to -3 | Non-specific attractive forces between the aliphatic chains. |

In Silico Prediction of Reactivity and Mechanistic Pathways

In silico methods provide a powerful platform for predicting the chemical reactivity of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) and exploring potential mechanistic pathways for its reactions without the need for laboratory experiments. rsc.orgrsc.org By integrating the insights from electronic structure calculations and molecular dynamics, a comprehensive picture of the molecule's chemical behavior can be constructed.

Frontier Molecular Orbital (FMO) theory is a key tool in this context. taylorandfrancis.comslideshare.net The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be nucleophilic centers, while the hydrogen atoms of the hydroxyl and amide groups are potential electrophilic sites.

Computational chemistry can also be used to model the entire course of a chemical reaction. chemrxiv.org By locating the transition state structures and calculating their energies, it is possible to determine the activation energy for a proposed reaction pathway. This allows for the comparison of different possible mechanisms and the prediction of the most likely reaction products under various conditions. For Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-), this could involve modeling reactions such as esterification or etherification of the hydroxyl groups, or hydrolysis of the amide bonds.

Table 5: Key Reactivity Descriptors for In Silico Prediction This table summarizes important theoretical descriptors used to predict the chemical reactivity of a molecule.

| Descriptor | Definition | Predicted Implication |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | High values at specific sites indicate electrophilicity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A high value indicates low reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | A higher value indicates a stronger electrophile. |

| Nucleophilicity Index (N) | A measure of the electron-donating ability of a molecule. | A higher value indicates a stronger nucleophile. |

Mechanistic Organic and Inorganic Chemistry of Benzamide, N,n 1,6 Hexanediylbis 2 Hydroxy

Reaction Mechanisms Involving the Amide Linkages

The chemical behavior of Benzamide (B126), N,N'-1,6-hexanediylbis(2-hydroxy-) is significantly influenced by its two secondary amide linkages. These groups can undergo synthesis and cleavage reactions, primarily hydrolysis, under both acidic and basic conditions.

Synthesis: The formation of this compound typically proceeds via a nucleophilic acyl substitution reaction. The most common laboratory synthesis involves the reaction of 1,6-hexanediamine (B7767898) with two equivalents of an activated salicylic (B10762653) acid derivative, such as salicyl chloride or a salicylic acid ester. In this mechanism, the nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbon of the salicylic acid derivative, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride or an alkoxide) yields the stable amide bond.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the amide carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. youtube.comcdnsciencepub.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following proton transfer from the attacking water molecule to the nitrogen atom, the C-N bond cleaves, releasing 1,6-hexanediamine (which will be protonated under the acidic conditions) and salicylic acid. youtube.com The acid-catalyzed hydrolysis of amides is generally not a readily reversible reaction because the amine product is protonated, rendering it non-nucleophilic. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. arkat-usa.orgacs.org This intermediate then collapses, and the C-N bond is cleaved by eliminating the amide anion. This is typically the rate-determining step. The negatively charged amide anion subsequently deprotonates the newly formed salicylic acid, resulting in a salicylate (B1505791) and 1,6-hexanediamine. This reaction is effectively irreversible due to the final acid-base step. Tertiary amides are often more challenging to cleave under basic conditions than primary or secondary amides. arkat-usa.org

Reactivity Profiles of the Hydroxyl Groups at the 2-Position

The phenolic hydroxyl groups at the ortho position of each benzamide moiety are critical to the molecule's reactivity, particularly in the realm of inorganic coordination chemistry. nih.gov These groups are significantly more acidic than aliphatic alcohols and can be readily deprotonated to form phenoxide anions. mdpi.com

The primary role of these hydroxyl groups is to act as potent donor sites for metal ions. Upon deprotonation, the resulting phenoxide oxygen, in conjunction with the adjacent amide carbonyl oxygen, creates a bidentate O,O'-chelate ring. This arrangement is highly effective for coordinating with a wide range of metal ions, forming stable five- or six-membered rings. The formation of such chelate complexes is a key feature of the coordination chemistry of salicylamide-based ligands. nih.gov

The reactivity of the hydroxyl group is essential for forming various metal complexes, including those with transition metals like Cu(II), Ni(II), and Zn(II), as well as other ions such as Mn(II/III), Fe(II/III), and Co(II). nih.govresearchgate.net The deprotonated hydroxyl group acts as a hard anionic oxygen donor, which preferentially binds to hard or borderline metal ions. This interaction is fundamental to the compound's ability to function as a versatile chelating agent.

Investigation of Acid-Base Equilibria and Tautomerism

The acid-base properties of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) are governed by its phenolic hydroxyl groups and its amide groups.

Acid-Base Equilibria: The most acidic protons in the molecule are those of the phenolic hydroxyl groups. Phenol itself has a pKa of approximately 9.95. nih.gov The presence of the ortho-amido group can slightly influence this value. The hydroxyl group's acidity is crucial for its role in metal chelation, as deprotonation is often a prerequisite for coordination.

The amide N-H protons are significantly less acidic, with a pKa value typically around 18, making them non-acidic under normal aqueous conditions. indiana.edu Conversely, the most basic site in the molecule is the amide carbonyl oxygen. qorganica.es Protonation occurs on this oxygen rather than the nitrogen because the nitrogen lone pair is delocalized by resonance with the carbonyl group, reducing its basicity. libretexts.org The pKa of a protonated benzamide is approximately -1.5, indicating that very strong acidic conditions are required for protonation. cdnsciencepub.com

Interactive Data Table: Approximate pKa Values of Functional Groups

| Functional Group | Approximate pKa | Role in Molecule |

|---|---|---|

| Phenolic Hydroxyl (-OH) | ~10 | Acidic proton, deprotonates for metal chelation. nih.gov |

| Amide (N-H) | ~18 | Not significantly acidic. indiana.edu |

Tautomerism: The compound can theoretically exist in different tautomeric forms, although the bis-amide form is overwhelmingly predominant.

Amide-Imidol Tautomerism: Each amide group can potentially tautomerize to its imidol form, where the proton from the nitrogen migrates to the carbonyl oxygen, creating a C=N double bond and a hydroxyl group (C(OH)=N). researchgate.netresearchgate.net This equilibrium generally lies heavily on the side of the amide tautomer due to the greater stability of the C=O double bond compared to the C=N double bond. researchgate.net

Keto-Enol Tautomerism: The phenolic rings can exhibit keto-enol tautomerism, but the energetic cost of disrupting the aromaticity makes the keto form highly unfavorable. Therefore, the compound exists exclusively with the phenolic (enol) form. nih.gov

Kinetic and Thermodynamic Studies of Relevant Transformations

The most relevant transformations for kinetic and thermodynamic analysis involve the formation of metal complexes, a process heavily influenced by the ligand's structure.

Thermodynamics: The thermodynamic stability of metal complexes formed with Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) is significantly enhanced by the chelate effect . libretexts.org As a potentially tetradentate or bis-bidentate ligand, it can form multiple chelate rings with a single metal ion. This leads to a much more stable complex compared to one formed with analogous monodentate ligands. The increase in stability is primarily due to a favorable entropy change upon chelation, as multiple solvent molecules are displaced by a single ligand molecule. The stability of the resulting complex depends on factors such as the nature of the metal ion, the pH of the solution (which controls the deprotonation of the hydroxyl groups), and the size of the chelate rings formed. Five- and six-membered chelate rings are generally the most stable. libretexts.org

Kinetics: The kinetic stability, or inertness, of the metal complexes refers to the rate at which they undergo ligand exchange reactions. scielo.org.za Complexes of this ligand are expected to show considerable kinetic inertness due to its multidentate nature. For the ligand to dissociate from the metal, the coordinate bonds must be broken sequentially, and the probability of all bonds reforming before complete dissociation is high. Kinetic studies, such as monitoring ligand exchange reactions with another chelating agent, can provide insight into the dissociation rates and mechanistic pathways. scielo.org.zasemanticscholar.org Such reactions often proceed through intermediates where the incoming ligand is partially coordinated while the leaving ligand is partially dissociated. scielo.org.za

Role of the 1,6-Hexanediyl Linker in Mechanistic Pathways

The 1,6-hexanediyl (hexamethylene) linker is not merely a passive spacer but plays a crucial role in the mechanistic and structural chemistry of the molecule. Its length and flexibility are key determinants of the coordination properties.

Influence on Complex Nuclearity: The length of the linker is critical in determining whether the ligand forms monomeric or dimeric/polymeric complexes. A linker of six carbons is often sufficiently long and flexible to allow both chelating ends to bind to the same metal ion, forming a mononuclear complex with three chelate rings (two from the salicylamide (B354443) groups and one larger ring incorporating the linker). Alternatively, the linker can bridge two separate metal ions, leading to the formation of dinuclear or polymeric structures. The outcome often depends on the specific metal ion and the reaction conditions. The length of the alkyl chain can influence the stability and structure of the resulting coordination compounds. researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) | N,N'-(Hexane-1,6-diyl)bis(2-hydroxybenzamide) |

| 1,6-Hexanediamine | Hexamethylenediamine |

| Salicylic acid | 2-Hydroxybenzoic acid |

| Salicyl chloride | 2-Hydroxybenzoyl chloride |

| Copper(II) | Cu(II) |

| Nickel(II) | Ni(II) |

| Zinc(II) | Zn(II) |

| Manganese(II/III) | Mn(II/III) |

| Iron(II/III) | Fe(II/III) |

Supramolecular Chemistry and Self Assembly of Benzamide, N,n 1,6 Hexanediylbis 2 Hydroxy

Hydrogen Bonding Networks in Self-Assembled Structures

The molecular structure of Benzamide (B126), N,N'-1,6-hexanediylbis(2-hydroxy-) is replete with hydrogen bond donors and acceptors, making hydrogen bonding a primary driving force for its self-assembly. The key functional groups involved are the amide (-CONH-) linkages, the hydroxyl (-OH) groups on the phenyl rings, and the carbonyl (-C=O) groups of the amides.

The amide groups can form strong intermolecular hydrogen bonds, with the N-H group acting as a donor and the C=O group as an acceptor. This interaction is a well-known motif in the self-assembly of many organic molecules, leading to the formation of one-dimensional chains or tapes. Furthermore, the 2-hydroxy substituent on the benzamide moiety can engage in intramolecular hydrogen bonding with the adjacent amide carbonyl oxygen. This intramolecular interaction can influence the conformation of the molecule, promoting a more planar arrangement of the benzamide group and pre-organizing the molecules for intermolecular interactions.

The presence of both donor (N-H and O-H) and acceptor (C=O and -OH) sites allows for the formation of extensive and robust hydrogen-bonding networks. These networks can be complex, involving multiple molecules and leading to the formation of higher-order structures. The flexible hexanediyl spacer allows the two benzamide units to adopt various orientations, potentially leading to the formation of cyclic or polymeric hydrogen-bonded assemblies.

Table 1: Potential Hydrogen Bond Interactions in Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-)

| Donor Group | Acceptor Group | Type of Interaction | Potential Structural Motif |

| Amide N-H | Amide C=O | Intermolecular | 1D Chains, Sheets |

| Hydroxyl O-H | Amide C=O | Intramolecular/Intermolecular | Planarization, Dimers |

| Hydroxyl O-H | Hydroxyl O-H | Intermolecular | Chains, Rosettes |

| Amide N-H | Hydroxyl O | Intermolecular | Cross-linking of chains |

Exploration of Pi-Stacking Interactions and Aromatic Stacking Phenomena

The phenyl rings in Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) are electron-rich aromatic systems that can participate in π-stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, play a crucial role in stabilizing supramolecular architectures.

In the solid state or in aggregated structures in solution, the benzamide moieties are likely to arrange themselves to maximize these favorable π-π interactions. The stacking can occur in a face-to-face or offset face-to-face manner, with typical distances between the aromatic planes in the range of 3.3 to 3.8 Å. The substitution pattern on the phenyl ring can influence the nature and strength of these interactions. The presence of the hydroxyl and amide groups can modulate the electron density of the aromatic ring, potentially leading to specific and directional stacking arrangements.

Formation of Gels, Fibers, and Other Nanostructured Materials through Self-Assembly

The ability of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) to form extensive networks of hydrogen bonds and engage in π-stacking interactions makes it a prime candidate for a low-molecular-weight gelator. In suitable solvents, the molecules can self-assemble into one-dimensional fibrillar networks. These fibers can entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a supramolecular gel.

The morphology of the self-assembled nanostructures is expected to be highly dependent on the conditions of their formation. Slow evaporation of a solution could lead to the formation of crystalline fibers or needles, while rapid cooling of a hot solution might result in a gel. The flexibility of the hexanediyl spacer can allow for the necessary conformational adjustments for the molecules to pack into well-defined fibrillar structures.

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) would be crucial techniques to visualize the morphology of these self-assembled materials, revealing the presence of fibers, ribbons, or other nanostructures.

Influence of Solvent and Concentration on Supramolecular Architectures

The self-assembly of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) is anticipated to be highly sensitive to the nature of the solvent. The polarity, hydrogen-bonding ability, and aromaticity of the solvent will all play a significant role in dictating the final supramolecular architecture.

In polar, protic solvents, the solvent molecules can compete for hydrogen bonding sites on the benzamide derivative, potentially disrupting the intermolecular hydrogen bonds necessary for self-assembly. Conversely, in non-polar, aprotic solvents, the intermolecular hydrogen bonds between the benzamide molecules would be favored, promoting aggregation and the formation of ordered structures.

The concentration of the benzamide derivative is another critical parameter. Below a certain critical aggregation concentration (CAC), the molecules will exist as monomers in solution. Above the CAC, self-assembly will occur, leading to the formation of aggregates. In the case of gelation, there will be a critical gelation concentration (CGC) below which a stable gel will not form.

Table 2: Predicted Solvent Effects on the Self-Assembly of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-)

| Solvent Type | Predicted Effect on Self-Assembly | Likely Outcome |

| Non-polar, aprotic (e.g., Toluene, Hexane) | Strong intermolecular hydrogen bonding and π-stacking favored. | Gelation, formation of fibers, precipitation of crystalline material. |

| Polar, aprotic (e.g., Acetone, THF) | Competition for hydrogen bond acceptors. | Formation of smaller aggregates, higher CAC/CGC. |

| Polar, protic (e.g., Methanol, Water) | Strong competition for both hydrogen bond donors and acceptors. | Solvation of monomers, potential disruption of self-assembly. |

Host-Guest Chemistry and Molecular Recognition Phenomena

The self-assembled structures of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) could potentially create cavities or channels capable of encapsulating guest molecules. The formation of well-defined supramolecular architectures, such as gels or crystalline solids, may result in porous materials with specific recognition sites.

The aromatic rings and the functional groups of the benzamide derivative could provide sites for interaction with guest molecules through hydrogen bonding, π-stacking, or van der Waals forces. For example, the cavities within a gel network could potentially host small solvent molecules or other organic guests.

Furthermore, the individual molecules of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) themselves could act as hosts for certain guests. The two benzamide units, connected by the flexible spacer, might be able to fold around a guest molecule, forming a pseudo-cyclic complex stabilized by non-covalent interactions. The specificity of this molecular recognition would depend on the size, shape, and chemical nature of the guest molecule. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC) would be instrumental in studying these host-guest interactions and determining binding constants.

Coordination Chemistry and Metal Ion Complexation by Benzamide, N,n 1,6 Hexanediylbis 2 Hydroxy

Ligand Properties of the 2-Hydroxybenzamide Moiety

The coordinating ability of Benzamide (B126), N,N'-1,6-hexanediylbis(2-hydroxy-) is primarily dictated by the two terminal 2-hydroxybenzamide groups. Each of these moieties presents a bidentate O,O-donor set, comprising the phenolic oxygen and the amide oxygen. The deprotonation of the phenolic hydroxyl group upon coordination to a metal ion is a key feature, creating a negatively charged phenolate (B1203915) oxygen that forms a strong bond with the metal center.

The amide group can theoretically coordinate through either the oxygen or the nitrogen atom. However, coordination through the amide oxygen is generally favored, particularly in hard and borderline metal ions, due to the greater electronegativity of the oxygen atom. Infrared (IR) spectroscopy is a valuable tool in determining the coordination mode of the amide group. A shift of the C=O stretching frequency (amide I band) to a lower wavenumber upon complexation is indicative of coordination through the amide oxygen. ias.ac.in This is because coordination to the metal ion weakens the C=O double bond. Conversely, coordination through the amide nitrogen would lead to different changes in the IR spectrum.

The 2-hydroxybenzamide fragment, by forming a stable six-membered chelate ring with a metal ion, exhibits enhanced stability due to the chelate effect. This effect is a common principle in coordination chemistry where a multidentate ligand forms a more stable complex than the corresponding monodentate ligands. msu.edu

Chelation and Bridging Modes of the Bis-amide Framework

The presence of two 2-hydroxybenzamide units connected by a flexible hexamethylene spacer endows Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) with the ability to act as either a chelating or a bridging ligand. nih.govrsc.org

In a chelating mode , both 2-hydroxybenzamide moieties of a single ligand molecule can coordinate to the same metal center. This would result in the formation of a mononuclear complex where the ligand wraps around the metal ion. The flexibility of the hexamethylene chain is crucial for allowing the ligand to adopt a conformation suitable for such chelation. This mode of coordination is more likely with metal ions that can accommodate a larger coordination sphere.

The choice between chelation and bridging is influenced by several factors, including the nature of the metal ion (size, preferred coordination geometry), the reaction conditions (solvent, temperature, concentration), and the presence of competing ligands or counter-ions. rsc.orgrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. sciencepublishinggroup.com The choice of solvent is critical to dissolve both the ligand and the metal salt and to facilitate the complexation reaction. Common solvents include methanol, ethanol (B145695), acetonitrile, and dimethylformamide (DMF). The reaction is often carried out under reflux to ensure completion.

The resulting metal complexes can be isolated as crystalline solids by slow evaporation of the solvent, diffusion techniques, or by cooling the reaction mixture. The stoichiometry of the complexes, i.e., the metal-to-ligand ratio, can vary depending on the reaction conditions and the coordination preferences of the metal ion.

Characterization of the synthesized complexes involves a range of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the characteristic vibrational frequencies, particularly the O-H, N-H, and C=O stretching bands. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which gives insight into the number of unpaired electrons and the electronic configuration of the metal ion.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.

Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry of the metal ion. researchgate.net

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Spectroscopic and structural analyses provide crucial insights into the nature of the interactions between Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) and metal ions.

Spectroscopic Analysis: As mentioned, IR spectroscopy is instrumental in confirming the coordination of the phenolic and amide oxygen atoms. A broad band corresponding to the phenolic O-H stretch in the free ligand is expected to disappear upon deprotonation and coordination. The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are sensitive to coordination. A shift in these bands can confirm the involvement of the amide group in bonding. ias.ac.in

UV-Visible spectroscopy can reveal changes in the electronic environment of the ligand and the metal ion upon complexation. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may appear, providing information about the electronic structure of the complex. For transition metal complexes, d-d electronic transitions can be observed, and their energies are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).

Structural Analysis: Single-crystal X-ray diffraction studies on analogous systems reveal that the 2-hydroxybenzamide moiety typically coordinates as a bidentate ligand, forming a six-membered chelate ring with the metal ion. researchgate.net The M-O(phenolic) bond is generally shorter and stronger than the M-O(amide) bond.

Below is a hypothetical data table summarizing expected structural features based on related compounds:

| Feature | Expected Observation |

| Coordination Mode | Bidentate chelation through phenolic and amide oxygens. |

| Metal Geometry | Dependent on the metal ion; could be octahedral, tetrahedral, or square planar. |

| Chelate Ring Size | Six-membered rings formed by each 2-hydroxybenzamide moiety with the metal. |

| Ligand Conformation | The hexamethylene chain can be extended in bridging modes or folded in chelating modes. |

| Supramolecular interactions | Hydrogen bonding involving amide N-H groups and potential π-π stacking between phenyl rings. |

Potential Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) to act as a bridging ligand makes it a promising candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.orgekb.eg MOFs are a class of porous materials with high surface areas and tunable pore sizes, which have attracted immense interest for various applications.

By carefully selecting the metal ion (or metal cluster) and the reaction conditions, it is possible to direct the self-assembly of the ligand and metal components into extended one-, two-, or three-dimensional networks. The porosity and functionality of the resulting MOFs can be tailored by the length and flexibility of the linker and the nature of the metal center.

Potential applications of MOFs derived from this ligand could include:

Gas Storage and Separation: The porous structure of the MOFs could be utilized for the selective adsorption and storage of gases such as hydrogen, carbon dioxide, and methane.

Catalysis: The metal centers within the MOF structure can act as active catalytic sites for various organic transformations.

Sensing: The luminescence properties of MOFs containing lanthanide ions or fluorescent organic linkers could be exploited for the development of chemical sensors. researchgate.net

Drug Delivery: The pores of the MOF could be loaded with drug molecules for controlled release applications. nih.gov

Applications in Materials Science and Polymer Chemistry of Benzamide, N,n 1,6 Hexanediylbis 2 Hydroxy

Utilization as a Monomer in Polymer Synthesis (e.g., Polyamides, Polyurethanes)

Incorporation into Polymeric Matrices for Enhanced Functionality

The incorporation of functional molecules into polymer matrices is a common strategy to enhance material properties. The 2-hydroxybenzamide moiety is known for its ability to form strong intramolecular hydrogen bonds and to coordinate with metal ions. These characteristics could theoretically impart improved thermal stability, UV resistance, or specific binding capabilities to a polymer matrix. Nevertheless, there is no specific research documenting the incorporation of Benzamide (B126), N,N'-1,6-hexanediylbis(2-hydroxy-) into polymeric matrices to achieve such enhanced functionalities.

Exploration in High-Performance Materials and Composites

High-performance materials and composites demand components that can withstand extreme conditions. The aromatic and amide groups in Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) suggest a potential for high thermal stability and mechanical strength. Its incorporation into composites could enhance the interfacial adhesion between the filler and the polymer matrix. At present, there are no available research findings on the exploration of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) in the formulation of high-performance materials or composites.

Role in Crosslinking and Polymer Network Formation

The two hydroxyl groups of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) present clear potential for its use as a crosslinking agent. It could react with functional groups on polymer chains, such as carboxylic acids or isocyanates, to form a three-dimensional polymer network. Such crosslinking would be expected to improve the mechanical properties, solvent resistance, and thermal stability of the material. Despite this theoretical potential, no studies have been found that investigate or confirm the role of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) in crosslinking and polymer network formation.

Interactions with Biological Molecules and Bionanomaterials: Mechanistic Insights Non Clinical Focus

Molecular Recognition with DNA and RNA Scaffolds

For instance, studies on novel symmetric bis-benzimidazoles have shown that these molecules can interact with calf thymus DNA (ctDNA), with minor groove binding being the dominant mode. This interaction is often characterized by changes in UV-Visible spectroscopy and thermal denaturation profiles. Circular dichroism studies further support the uniform orientation of these molecules along the chiral double helix of DNA. nih.gov

The interaction with RNA is generally less understood and can differ significantly from DNA binding. Some bis-benzimidazole ligands, related to Hoechst 33258, have been shown to bind to transfer RNA (tRNA) with a 1:1 stoichiometry and dissociation constants in the micromolar range. rsc.org This interaction appears to be distinct from their binding to duplex DNA. rsc.org The flexible hexanediyl linker in Benzamide (B126), N,N'-1,6-hexanediylbis(2-hydroxy-) could potentially allow for conformational adjustments to fit within the grooves of both DNA and RNA, though the specifics of such binding, including sequence or structural selectivity, remain to be elucidated. The nature of the linker has been shown to be a critical determinant in the mode of binding for some bis-benzimidazole-aminosugar conjugates, influencing whether they intercalate into the RNA duplex. nih.gov

Table 1: Potential Interaction Parameters with Nucleic Acids (Inferred from Related Compounds)

| Biomolecule | Potential Binding Mode | Likely Driving Forces | Potential Selectivity |

|---|---|---|---|

| DNA | Minor Groove Binding | Hydrogen Bonding, Van der Waals Forces, Electrostatic Interactions | AT-rich regions |

| RNA | Groove Binding or Intercalation (Linker Dependent) | Electrostatic Interactions, Shape Complementarity | Specific secondary/tertiary structures (e.g., tRNA) |

Binding Studies with Proteins and Peptides: Mechanistic Elucidation

The benzamide moiety is a common scaffold in medicinal chemistry and is known to participate in various protein-ligand interactions. While specific binding studies for Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) are lacking, research on other benzamide derivatives provides insights into potential mechanisms. Hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as hydrophobic interactions involving the benzene (B151609) rings, are likely to be key features of its protein binding.

Molecular docking studies of other novel N,N-dimethylbenzenesulfonamide derivatives have been performed to understand their binding modes with protein targets like carbonic anhydrase IX. nih.gov These studies often reveal critical hydrogen bond and hydrophobic interactions that stabilize the ligand-protein complex. Similarly, the two 2-hydroxy-benzamide units of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) could potentially chelate metal ions within metalloproteins or form strong hydrogen bonds with amino acid residues in a binding pocket. The flexible hexanediyl linker could allow the two benzamide moieties to bind to two distinct sites on a single protein or to bridge two different protein molecules.

Interactions with peptides are also plausible, potentially driven by hydrogen bonds between the benzamide groups and the peptide backbone. researchgate.netnih.gov The nature of these interactions would be highly dependent on the amino acid sequence and secondary structure of the peptide.

Interactions with Lipids and Biological Membranes

The interaction of small molecules with lipids and biological membranes is crucial for their bioavailability and potential cellular effects. For Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-), its amphipathic nature, with hydrophobic benzene rings and a flexible hydrocarbon linker, alongside hydrophilic hydroxyl and amide groups, suggests a likelihood of interaction with lipid bilayers.

The compound could potentially insert into the lipid membrane, with the hydrophobic parts partitioning into the acyl chain region and the hydrophilic groups orienting towards the polar head groups of the lipids. Such interactions can alter the physical properties of the membrane, such as its fluidity and permeability. Studies on other amphipathic molecules, like antimicrobial lipopeptides, have shown that they can disrupt the bilayer core structure, induce membrane thinning, and cause water leakage at higher concentrations. nih.gov The specific effects of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) would depend on its concentration and the lipid composition of the membrane. For example, interactions can be influenced by the presence of cholesterol or specific phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) and cardiolipin. mdpi.com

Table 2: Predicted Interactions with Lipid Bilayers

| Membrane Property | Potential Effect of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) | Underlying Mechanism |

|---|---|---|

| Fluidity | Increase or Decrease | Insertion into the lipid bilayer, altering acyl chain packing |

| Permeability | Increase | Disruption of membrane integrity, potential pore formation |

| Thickness | Thinning or Thickening | Alteration of lipid packing and conformation |

Biophysical Characterization of Ligand-Biomolecule Complexes

A variety of biophysical techniques would be necessary to characterize the complexes formed between Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) and biological macromolecules. Techniques such as isothermal titration calorimetry (ITC) could provide thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). Nuclear magnetic resonance (NMR) spectroscopy could offer detailed structural information about the binding interface at an atomic level.

Other relevant techniques include fluorescence spectroscopy, to monitor changes in the intrinsic fluorescence of proteins or the fluorescence of the ligand upon binding, and circular dichroism (CD) spectroscopy, to assess conformational changes in the biomolecule. For interactions with lipid membranes, techniques like differential scanning calorimetry (DSC) and the use of tethered bilayer lipid membranes (tBLMs) could reveal effects on membrane phase transitions and integrity. researchgate.netmdpi.com

Impact on Cellular Processes at a Molecular Level (Non-Clinical)

The potential impact of Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) on cellular processes at a molecular level would be a direct consequence of its interactions with the biomolecules discussed above. By binding to DNA or RNA, it could potentially interfere with replication, transcription, or translation. Interactions with proteins, such as enzymes or transcription factors, could modulate their activity. For example, some benzamide derivatives have been shown to inhibit the interaction between the androgen receptor and coactivator proteins. researchgate.net

Perturbation of biological membranes could affect signaling pathways that are dependent on membrane integrity or the function of membrane-bound proteins. The specific molecular consequences of these interactions for Benzamide, N,N'-1,6-hexanediylbis(2-hydroxy-) are yet to be determined through dedicated research.

Future Research Directions and Emerging Opportunities for Benzamide, N,n 1,6 Hexanediylbis 2 Hydroxy

Synergistic Approaches with Nanotechnology and Nanoscience